

Introduction: The Strategic Profile of Gosogliptin

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name:	Methyl 1-benzyl-3-methylazetidine-3-carboxylate
CAS No.:	2222512-08-3
Cat. No.:	B2684024

[Get Quote](#)

Gosogliptin (CAS 869490-23-3), also known by its development code PF-734200, is a highly potent, selective, and orally bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4).^{[1][2]} Unlike earlier generations of DPP-4 inhibitors that often suffered from off-target activity against related proteases (such as DPP-8 and DPP-9), Gosogliptin was engineered with a specific difluoropyrrolidine scaffold to maximize selectivity and minimize toxicity associated with non-specific protease inhibition.

This guide provides a rigorous technical analysis of Gosogliptin, moving beyond basic properties to explore its structural biology, validated experimental protocols for in vitro assessment, and its application as a chemical probe in metabolic disease research.

Chemical and Physical Properties

The physicochemical profile of Gosogliptin is defined by its unique fluorinated pyrrolidine moiety, which is critical for its metabolic stability and binding affinity.

Property	Data
Common Name	Gosogliptin
Synonyms	PF-734200, PF-00734200
CAS Number	869490-23-3
IUPAC Name	(3,3-difluoropyrrolidin-1-yl)[(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl]methanone
Molecular Formula	C ₁₇ H ₂₄ F ₂ N ₆ O
Molecular Weight	366.41 g/mol
Physical State	Solid powder (White to off-white)
Solubility	Soluble in DMSO (>50 mg/mL); Insoluble in water
pKa	~8.5 (Basic piperazine nitrogen)
Storage	-20°C (Solid), -80°C (DMSO stock, up to 6 months)

Mechanism of Action: The Incretin Stabilization Pathway

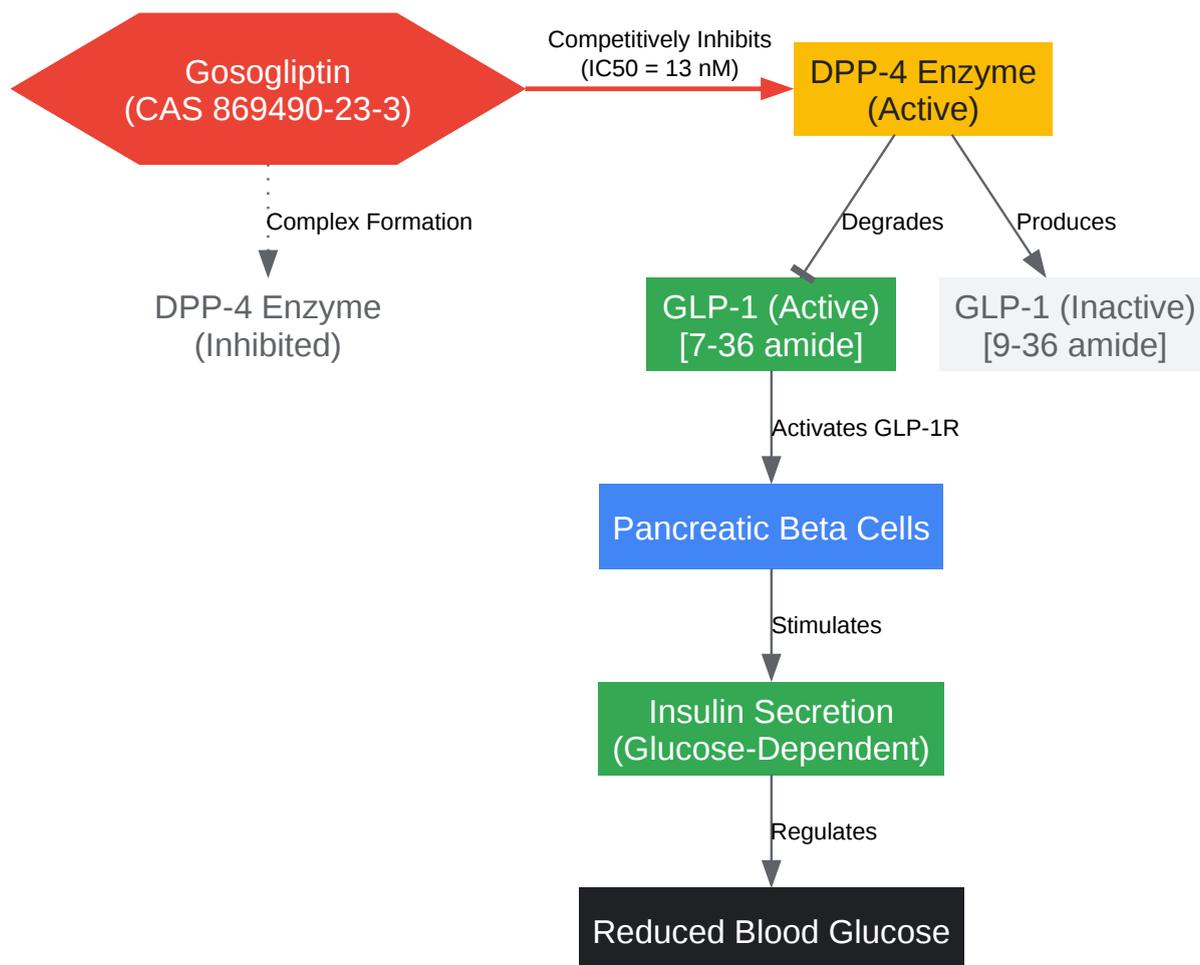
Gosogliptin functions as a competitive, reversible inhibitor of the catalytic site of DPP-4 (CD26). By preventing the rapid degradation of incretin hormones—specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)—it restores physiological glucose homeostasis.^[3]

Structural Basis of Potency

Crystallographic data (PDB: 3F8S) reveals that the 3,3-difluoropyrrolidine group of Gosogliptin occupies the S1 specificity pocket of the DPP-4 enzyme. The fluorine atoms form favorable hydrophobic interactions while modulating the basicity of the adjacent amine, enhancing binding affinity (

) and selectivity (>200-fold over DPP-8/9).

Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action. Gosogliptin prevents the catalytic cleavage of active GLP-1 by DPP-4, thereby extending the half-life of incretins and potentiating glucose-dependent insulin secretion.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation steps.

Protocol A: Preparation of High-Stability Stock Solutions

Rationale: Gosogliptin is hydrophobic. Improper solubilization leads to micro-precipitation in aqueous assays, causing false negatives.

- Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade $\geq 99.9\%$.
- Weighing: Weigh approximately 5 mg of Gosogliptin powder into a sterile, amber glass vial (protect from light).
- Dissolution:
 - Add DMSO to achieve a concentration of 10 mM (e.g., for 5 mg [MW 366.41], add 1.36 mL DMSO).
 - Vortex vigorously for 30 seconds.
 - Validation Check: Inspect visually. The solution must be perfectly clear. If particulates persist, sonicate at 40 kHz for 5 minutes.
- Storage: Aliquot into 50 μL volumes in PCR tubes to avoid freeze-thaw cycles. Store at -80°C .

Protocol B: Fluorometric DPP-4 Inhibition Assay

Rationale: This assay quantifies potency (

) using the fluorogenic substrate Gly-Pro-AMC. Cleavage releases free AMC, which is fluorescent.

Materials:

- Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA (freshly added).
- Enzyme: Recombinant Human DPP-4 (0.5 nM final concentration).
- Substrate: Gly-Pro-AMC (10 μM final concentration; is typically $\sim 25 \mu\text{M}$).

- Control: Sitagliptin (Positive control).[3]

Workflow:

- Dilution Series: Prepare 10-point serial dilutions of Gosogliptin in Assay Buffer (range: 0.1 nM to 1000 nM).
 - Note: Keep DMSO concentration constant (<1%) across all wells to prevent solvent effects.
- Pre-Incubation:
 - Add 10 μ L of diluted Gosogliptin to black 96-well plates.
 - Add 40 μ L of DPP-4 Enzyme solution.
 - Incubate for 15 minutes at 37°C to allow equilibrium binding.
- Reaction Initiation:
 - Add 50 μ L of Substrate Solution (Gly-Pro-AMC).
- Kinetic Measurement:
 - Measure fluorescence immediately ().
 - Read every 60 seconds for 30 minutes at 37°C.
- Data Analysis:
 - Calculate the slope (RFU/min) for the linear portion of the curve.
 - Normalize to "Vehicle Control" (100% activity) and "No Enzyme Blank" (0% activity).
 - Fit data to a 4-parameter logistic equation to determine

Preclinical Data & Safety Profile

Gosogliptin distinguishes itself through a superior selectivity profile, which is critical for minimizing "off-target" toxicity observed with non-selective peptidomimetics.

Selectivity Profile (Enzyme Panel)

Target Enzyme	(μM)	Selectivity Ratio (vs. DPP-4)	Significance
DPP-4	0.013	1x	Primary Target
DPP-8	7.0	>500x	Avoids T-cell toxicity
DPP-9	5.98	>450x	Avoids immune suppression
DPP-2	3.3	>250x	Quiescent cell protease
FAP (Fibroblast Activation Protein)	10.3	>790x	Avoids connective tissue effects

Pharmacokinetics (Rat/Dog)

- Bioavailability: High oral bioavailability (>50% in dogs).
- Excretion: Predominantly fecal (~66%) and biliary, with renal excretion accounting for ~30%. [\[4\]](#)
- Metabolism: Minimal oxidative metabolism; excreted largely as unchanged parent drug, reducing the risk of drug-drug interactions (DDIs).

Applications in Drug Development

- Chemical Probe: Use Gosogliptin to differentiate DPP-4 specific effects from general protease activity in cellular assays. Its high selectivity makes it a superior tool compound compared to non-selective inhibitors like vildagliptin.

- **Combination Therapies:** Due to its clean metabolic profile, Gosogliptin is an ideal candidate for co-formulation studies with SGLT2 inhibitors or Metformin.
- **Renal Impairment Studies:** Given its balanced excretion pathway (hepatic/renal), it serves as a model compound for developing diabetes treatments suitable for patients with chronic kidney disease (CKD).

References

- Ammirati, M. J., et al. (2009).[1] "(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl)]-methanone: A potent, selective, orally active dipeptidyl peptidase IV inhibitor." [1][2][5] *Bioorganic & Medicinal Chemistry Letters*, 19(7), 1991-1995. [1][5] [Link](#)
- PubChem Compound Summary. (2024). "Gosogliptin (CID 11516136)." National Center for Biotechnology Information. [Link](#)
- Cayman Chemical. (2024). "Gosogliptin Product Information & Safety Data Sheet." Cayman Chemical. [Link](#)
- MedKoo Biosciences. (2024). "Gosogliptin Free Base Properties and Protocols." MedKoo Biosciences. [Link](#)
- RCSB Protein Data Bank. (2009). "Crystal structure of DPP4 in complex with PF-734200 (Entry 3F8S)." RCSB PDB. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [Gosogliptin - Wikipedia \[en.wikipedia.org\]](#)
- 2. [GOSOGLIPTIN \[drugs.ncats.io\]](#)
- 3. [pdf.benchchem.com \[pdf.benchchem.com\]](#)

- [4. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [5. caymanchem.com \[caymanchem.com\]](https://www.caymanchem.com)
- To cite this document: BenchChem. [Introduction: The Strategic Profile of Gosogliptin]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2684024#cas-number-869490-23-3-properties\]](https://www.benchchem.com/product/b2684024#cas-number-869490-23-3-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com